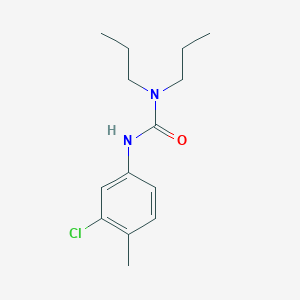

4-Methyl-1-(3-triethoxysilylpropyl)-piperazine

Overview

Description

“4-Methyl-1-(3-triethoxysilylpropyl)-piperazine” is a compound that has been mentioned in the context of flame-retardant adhesives and sealants with improved mechanical properties . It is part of a moisture-curable composition that has excellent flame retardant properties and remains resistant for a long time at high heat levels .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of copolymerization of ethylene with norbornene or 1-octene using supported ionic liquid systems . The ionic liquid, 1-[3-(triethoxysilyl)propyl]pyridinium chloride, was obtained according to a published procedure .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related studies have investigated the effect of chemical crosslinking on LDPE structure using torque measurements, Fourier transform infrared spectroscopy (FTIR), wide angle X-ray diffraction (WAXS), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .Scientific Research Applications

Antibacterial and Antifungal Properties

Piperazine derivatives, including 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine, have been investigated for their potential antibacterial and antifungal properties. Studies have shown that piperazine units are common among numerous effective drugs in the market, with specific derivatives exhibiting potent antibacterial agents against resistant strains and enhanced antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains (Shroff et al., 2022). Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown significant antibacterial efficacies, demonstrating the versatility of piperazine derivatives in combating microbial resistance (Mekky & Sanad, 2020).

Antitumor and Anticancer Activities

Piperazine derivatives have also been explored for their antitumor and anticancer activities. The binding characteristics of newly synthesized piperazine derivatives to bovine serum albumin (BSA) have been investigated, providing insights into their pharmacokinetic mechanisms and potential anticancer activity (Karthikeyan et al., 2015). Another study highlighted the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which showed significant inhibitory activity against tumor cells, indicating the potential of piperazine derivatives in developing new anticancer drugs (Ding et al., 2016).

Flame Retardant Applications

The application of piperazine derivatives extends beyond biomedical uses to include material sciences, such as the development of flame retardant materials. The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives was investigated to explore their potential as flame retardant applications. This research provides valuable insights into the mode of action of these compounds when applied to cotton fabric, demonstrating the diverse applicability of piperazine derivatives in enhancing the safety and durability of materials (Nguyen et al., 2014).

properties

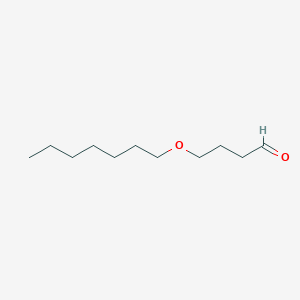

IUPAC Name |

triethoxy-[3-(4-methylpiperazin-1-yl)propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-16-12-10-15(4)11-13-16/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSCMFMGPIFSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN1CCN(CC1)C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497300 | |

| Record name | 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67154-24-9 | |

| Record name | 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

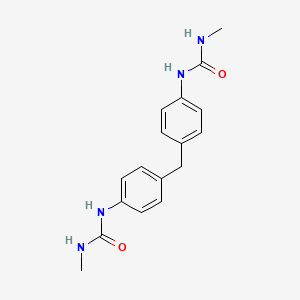

![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)